3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the pyrrolidine and pyrazine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation , reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and have been widely studied for their biological activities.
Pyrazine Derivatives: These compounds share the pyrazine ring and are known for their diverse pharmacological properties.
Uniqueness
What sets 3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrazine-2-carbonitrile apart is its combination of multiple heterocyclic rings, which can result in unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N6O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C17H18N6O/c18-9-15-17(20-7-6-19-15)23-8-5-12(10-23)11-24-16-4-3-14(21-22-16)13-1-2-13/h3-4,6-7,12-13H,1-2,5,8,10-11H2 |
InChI Key |
GJHKFCKSDMXAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=CN=C4C#N |
Origin of Product |
United States |
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